![molecular formula C11H22N2O B2925907 (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol CAS No. 2241129-09-7](/img/structure/B2925907.png)
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol
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Overview
Description
“(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol” is a chemical compound with the molecular formula C11H22N2O . It is a structurally simplified analog of 3,9-diazaspiro[5.5]undecane-based compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O/c1-13-6-3-11(4-7-13)2-5-12-8-10(11)9-14/h10,12,14H,2-9H2,1H3 . This indicates that the compound contains 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol” has a molecular weight of 198.31 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Comprehensive Analysis of (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol Applications
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol: , also known as {9-methyl-3,9-diazaspiro[5.5]undecan-1-yl}methanol , is a compound with the CAS Number: 2241129-09-7 . Below is a detailed analysis of its potential applications across various scientific fields:
Pharmaceutical Research
This compound has a structure that suggests potential activity as a γ-aminobutyric acid type A receptor (GABAAR) antagonist . Such compounds are valuable in the development of treatments for neurological disorders, including epilepsy, anxiety, and insomnia.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Future Directions
The future directions for the study of “(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol” and related compounds could involve further exploration of their potential as therapeutic agents, given their activity against GABAAR and DENV2 . Additionally, more detailed studies on their physical and chemical properties, synthesis methods, and safety profiles would be beneficial.
Mechanism of Action
Target of Action
The primary target of (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol acts as a competitive antagonist at the GABAAR . This means it binds to the same site on the receptor as the natural ligand, GABA, but without activating the receptor. Instead, it blocks GABA from binding, thereby inhibiting the receptor’s function.
Pharmacokinetics
The pharmacokinetics of (9-Methyl-3,9-diazaspiro[5Similar compounds have been reported to have mediocre stability toward enzymatic degradation with half-lives lower than 12 minutes upon incubation with rat liver microsomes . This suggests that the compound may be rapidly metabolized in the body, which could impact its bioavailability and efficacy.
properties
IUPAC Name |
(3-methyl-3,9-diazaspiro[5.5]undecan-11-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13-6-3-11(4-7-13)2-5-12-8-10(11)9-14/h10,12,14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOJNEFHXWNTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCNCC2CO)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol |
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